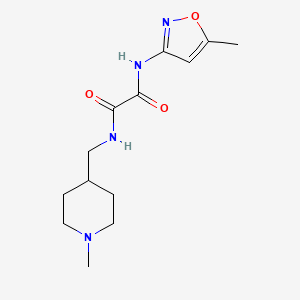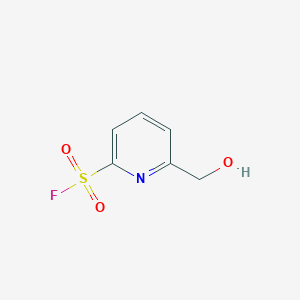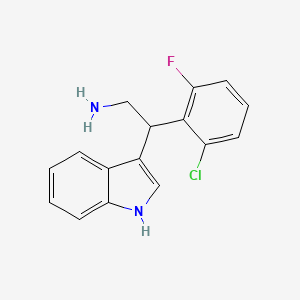
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as MIOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIOX is a small molecule inhibitor that has been found to have a high affinity for certain protein targets and has been shown to have a wide range of biological activities.
作用机制
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its binding to specific protein targets, which can lead to the inhibition of enzymatic activity. In the case of PARP, N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide binds to the enzyme's catalytic domain, preventing it from carrying out its normal functions. This can lead to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PARP activity, N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for lab experiments is its high affinity for specific protein targets, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of new N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the exploration of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and its effects on various biological processes.
合成方法
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves several steps, including the preparation of the isoxazole and piperidine intermediates, which are then combined with oxalyl chloride to form the final product. The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and high yields, making it a valuable compound for scientific research.
科学研究应用
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for certain protein targets, including the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to inhibit PARP activity, which can lead to increased DNA damage and cell death in cancer cells.
属性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9-7-11(16-20-9)15-13(19)12(18)14-8-10-3-5-17(2)6-4-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHZYQQNFBNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2789172.png)


![3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2789178.png)

![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2789181.png)

![1-(3-chloro-4-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2789186.png)
![5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2789188.png)
![3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2789189.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2789190.png)